



Application Notes and Protocols for MET Kinase-IN-4 Xenograft Model

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Compound of Interest		
Compound Name:	MET kinase-IN-4	
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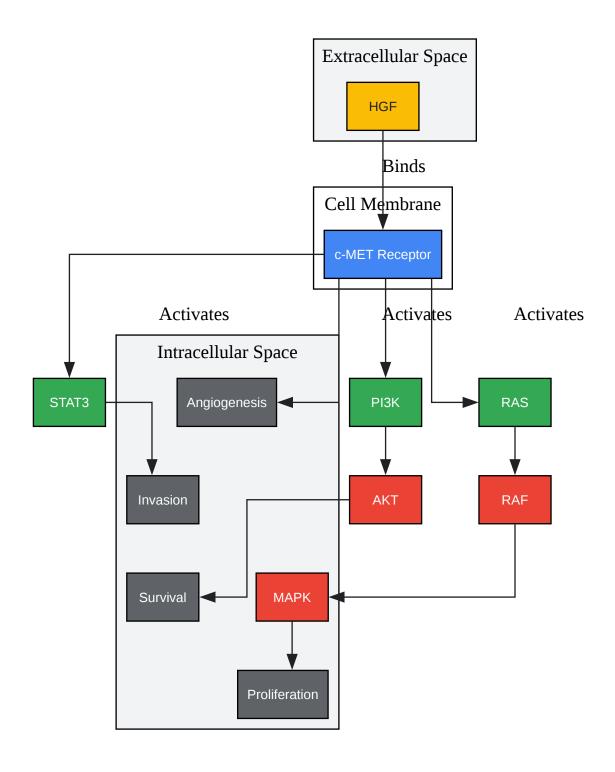
These application notes provide a comprehensive overview and a detailed protocol for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of **MET kinase-IN-4**, a representative small molecule inhibitor of the c-MET receptor tyrosine kinase.

The c-MET signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or through genetic alterations such as gene amplification, mutation, or protein overexpression, plays a crucial role in tumor development and progression.[1][2] Dysregulated MET signaling promotes cancer cell proliferation, survival, migration, and invasion, making it a key target for therapeutic intervention in various malignancies.[1][2][3][4] Xenograft models are indispensable for the preclinical evaluation of novel MET inhibitors like **MET kinase-IN-4**.

Key Signaling Pathway

The c-MET receptor, upon binding to HGF, dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5][6] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive the "invasive growth" program encompassing cell proliferation, motility, and survival.[1][3][7]





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Caption: Simplified c-MET Signaling Pathway.

Experimental Protocol: Subcutaneous Xenograft Model



This protocol outlines the procedure for evaluating the anti-tumor activity of **MET kinase-IN-4** in a subcutaneous xenograft mouse model using a human cancer cell line with MET amplification or overexpression (e.g., MKN-45, Hs 746T, SNU-5).[8][9][10]

Materials:

- Human gastric (MKN-45) or other suitable MET-amplified cancer cell line
- Immunocompromised mice (e.g., Athymic Nude-Foxn1nu)
- Cell culture medium (e.g., RPMI-1640) with supplements
- Phosphate-buffered saline (PBS), sterile
- Matrigel or Cultrex BME (optional)[11]
- MET kinase-IN-4
- Vehicle control (e.g., 0.5% methylcellulose)
- Calipers
- Syringes and needles
- Animal balance

Procedure:

- Cell Culture: Culture MET-amplified cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability before implantation.[11]
- Tumor Cell Implantation:
 - Harvest and resuspend cells in sterile PBS, optionally mixed with Matrigel/Cultrex BME to improve tumor take and growth.[11]
 - \circ Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 μL into the flank of each mouse.[11][12]

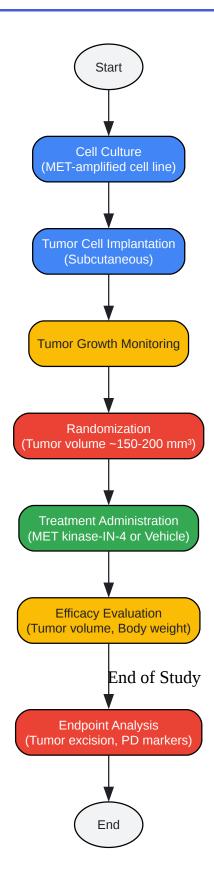


- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: (Length x Width²)/2.[12]
 - Once tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups.
- Drug Administration:
 - Prepare MET kinase-IN-4 in the appropriate vehicle.
 - Administer MET kinase-IN-4 or vehicle control to the respective groups. Administration
 can be oral (gavage) or intravenous, depending on the compound's properties.[8][13]
 - Dosing should be performed daily or as determined by pharmacokinetic studies.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-MET, p-AKT, p-ERK).[9][10]

Experimental Workflow

The following diagram illustrates the key steps in the MET kinase-IN-4 xenograft study.





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Caption: Xenograft Model Experimental Workflow.



Data Presentation

The following table summarizes key quantitative parameters for a typical xenograft study with a MET kinase inhibitor.



Parameter	Recommended Value/Range	Notes
Cell Line	MKN-45, Hs 746T, SNU-5, U- 87MG, EBC-1	Select a cell line with documented MET amplification or overexpression.[8][9][10][13] [14]
Animal Model	Athymic Nude Mice (e.g., Hsd:Athymic Nude-Foxn1nu)	Standard for xenograft studies. [8]
Number of Cells Injected	1 x 10^6 - 1 x 10^7 cells/mouse	The optimal number may vary between cell lines.[11][12]
Injection Volume	100 - 200 μL	
Tumor Volume for Randomization	150 - 200 mm³	Ensures tumors are well- established before treatment. [8]
MET kinase-IN-4 Dosage	10 - 50 mg/kg (oral, daily)	Dose range should be determined by preliminary toxicity and efficacy studies.[8]
Vehicle Control	0.5% Methylcellulose in water	A common vehicle for oral administration of small molecules.
Tumor Measurement Frequency	2-3 times per week	Allows for accurate monitoring of tumor growth kinetics.[12]
Study Duration	21 - 28 days	Or until tumors in the control group reach a predetermined endpoint.
Primary Endpoint	Tumor Growth Inhibition (TGI)	
Secondary Endpoints	Body Weight, Pharmacodynamic Markers (p- MET, p-AKT)	[9]



Disclaimer: This protocol is a general guideline. Researchers should optimize the experimental conditions based on the specific characteristics of **MET kinase-IN-4**, the chosen cell line, and institutional animal care and use guidelines.

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